tert-Butyl ((2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate tert-Butyl ((2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate
Brand Name: Vulcanchem
CAS No.: 916210-33-8
VCID: VC2688949
InChI: InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-7-8-4-5-16-9(6-8)12(13,14)15/h4-6H,7H2,1-3H3,(H,17,18)
SMILES: CC(C)(C)OC(=O)NCC1=CC(=NC=C1)C(F)(F)F
Molecular Formula: C12H15F3N2O2
Molecular Weight: 276.25 g/mol

tert-Butyl ((2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate

CAS No.: 916210-33-8

Cat. No.: VC2688949

Molecular Formula: C12H15F3N2O2

Molecular Weight: 276.25 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl ((2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate - 916210-33-8

Specification

CAS No. 916210-33-8
Molecular Formula C12H15F3N2O2
Molecular Weight 276.25 g/mol
IUPAC Name tert-butyl N-[[2-(trifluoromethyl)pyridin-4-yl]methyl]carbamate
Standard InChI InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-7-8-4-5-16-9(6-8)12(13,14)15/h4-6H,7H2,1-3H3,(H,17,18)
Standard InChI Key XCSFOVMKSUOWGX-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1=CC(=NC=C1)C(F)(F)F
Canonical SMILES CC(C)(C)OC(=O)NCC1=CC(=NC=C1)C(F)(F)F

Introduction

Chemical Identification and Structure

Basic Information

tert-Butyl ((2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate is a pyridine derivative featuring a trifluoromethyl group at the 2-position and a tert-butyloxycarbonyl (Boc)-protected aminomethyl group at the 4-position. The compound is characterized by the following key identifiers:

ParameterValue
CAS Number916210-33-8
Molecular FormulaC₁₂H₁₅F₃N₂O₂
Molecular Weight276.26 g/mol
IUPAC Nametert-butyl N-[(2-(trifluoromethyl)pyridin-4-yl)methyl]carbamate
SMILES CodeCC(C)(C)OC(=O)NCC1=CC(=NC=C1)C(F)(F)F
InChI KeyXCSFOVMKSUOWGX-UHFFFAOYSA-N
MDL NumberMFCD22570303

The compound is identified in multiple chemical databases, including PubChem where it has been documented .

Structural Features

The compound contains several important structural features:

  • A pyridine heterocyclic core

  • A trifluoromethyl (CF₃) group at position 2 of the pyridine ring

  • A methylene bridge (-CH₂-) connecting the pyridine ring to the carbamate group

  • A tert-butyloxycarbonyl (Boc) protecting group on the nitrogen

The trifluoromethyl group imparts specific electronic properties to the molecule, affecting its lipophilicity and metabolic stability. The Boc protecting group is a common feature in synthetic organic chemistry, providing temporary protection for the amino functionality .

Physical and Chemical Properties

Solubility Profile

While specific solubility data is limited in the available literature, based on its structure and similar compounds, tert-Butyl ((2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate is expected to be:

  • Soluble in common organic solvents such as:

    • Dichloromethane (DCM)

    • Tetrahydrofuran (THF)

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

  • Poorly soluble in water and highly polar solvents

  • Moderately soluble in alcohols like methanol and ethanol

Synthesis and Preparation

Reaction Conditions

Based on similar compounds, the Boc protection reaction typically proceeds under the following conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base: Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP)

  • Temperature: Initially at 0°C, then warming to room temperature

  • Reaction Time: 1-16 hours depending on conditions

  • Purification: Column chromatography (typical eluents: hexane/ethyl acetate mixtures)

Analytical Validation

The purity and identity of synthesized tert-Butyl ((2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate can be confirmed through multiple analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm structure

  • Mass Spectrometry: To verify molecular weight

  • High-Performance Liquid Chromatography (HPLC): To assess purity

  • Infrared Spectroscopy (IR): To identify functional groups, particularly the carbamate C=O stretch

Applications and Research Significance

Pharmaceutical Applications

tert-Butyl ((2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate serves as an important intermediate in pharmaceutical research and development. Its potential applications include:

  • Building Block for Drug Synthesis: The compound can serve as a key intermediate in the synthesis of biologically active molecules.

  • Protein Kinase Inhibitors: Similar compounds containing the trifluoromethyl-pyridine scaffold have been investigated as protein kinase inhibitors, which play crucial roles in cell cycle regulation .

  • Medicinal Chemistry Research: The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, properties desirable in drug development.

Chemical Research

The compound has significance in chemical research:

  • Synthetic Methodology Development: As a functionalized pyridine derivative, it serves as a model system for developing new synthetic methodologies.

  • Structure-Activity Relationship (SAR) Studies: The compound and its derivatives provide valuable data for understanding structure-activity relationships in drug design .

  • Protecting Group Strategies: Demonstrates the utility of Boc protection in complex molecule synthesis.

Related Compounds and Comparative Analysis

Structural Analogs

Several structural analogs of tert-Butyl ((2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate have been reported:

CompoundCAS NumberStructural DifferenceSimilarity Score
tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate1428532-94-8CF₂H instead of CF₃0.97
tert-Butyl ((6-(trifluoromethyl)pyridin-2-yl)methyl)carbamate916210-32-7CF₃ at position 60.89
tert-Butyl ((5-(trifluoromethyl)pyridin-2-yl)methyl)carbamate1216276-20-8CF₃ at position 5, aminomethyl at position 20.84
tert-Butyl ((2-chloropyridin-4-yl)methyl)carbamate916210-27-0Cl instead of CF₃Not specified

These analogs share similar applications but may exhibit different physicochemical properties and biological activities .

Structural-Property Relationships

The presence of the trifluoromethyl group at the 2-position of the pyridine ring influences several key properties:

  • Electron Distribution: The strongly electron-withdrawing CF₃ group alters the electronic properties of the pyridine ring, making it less basic.

  • Lipophilicity: Increases the compound's lipophilicity compared to analogs without fluorinated substituents.

  • Metabolic Stability: The CF₃ group typically enhances resistance to metabolic degradation, particularly oxidative metabolism.

  • Binding Interactions: Provides opportunities for specific binding interactions in biological systems, including both hydrogen bonding and hydrophobic interactions .

Current Research and Future Perspectives

Current Applications

tert-Butyl ((2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate is currently utilized primarily as:

  • A synthetic intermediate in organic chemistry

  • A building block for pharmaceutical compound libraries

  • A research tool for studying structure-property relationships

Future Research Directions

Potential future research areas involving this compound include:

  • Development of Novel Synthetic Methodologies: Exploring new approaches to introduce diverse substituents onto the pyridine scaffold.

  • Medicinal Chemistry Applications: Further investigation of the compound and its derivatives as potential leads for drug discovery.

  • Material Science Applications: Exploration of trifluoromethylated pyridines in materials science, including potential applications in organic electronics or photovoltaics.

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